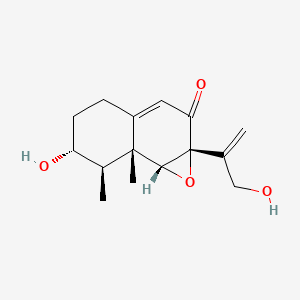
Phomenone
Vue d'ensemble
Description
Phenomenone is a naturally occurring compound that has been studied extensively for its potential therapeutic effects. It is a member of the phenolic family and has been shown to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Phomenone's Role in Plant Toxicity and Environmental Impact
This compound, a sesquiterpene, has been studied for its phytotoxic and mycotoxic properties. Research has shown its impact on tomato cuttings and seedlings, where structural modifications of this compound significantly affect its phytotoxicity. This suggests its potential role in understanding plant-pathogen interactions and environmental toxicity. Additionally, its toxicity to brine shrimp larvae underlines its broader ecological implications (Capasso, Iacobellis, Bottalico, & Randazzo, 1984)(Capasso, Iacobellis, Bottalico, & Randazzo, 1984).
Chemical Transformations and Derivatives of this compound
Studies have explored the chemical transformations of this compound, leading to the creation of new compounds such as substituted benzofurans. These investigations have implications for synthetic chemistry, as they provide insights into the structural and mechanistic aspects of sesquiterpene transformations (Capasso, Palumbo, Randazzo, Bavoso, D. Blasio, & Pavone, 1986)(Capasso, Palumbo, Randazzo, Bavoso, D. Blasio, & Pavone, 1986).
Detection and Quantification in Agricultural Contexts
The development of methods for the detection and quantification of this compound in agricultural products, like tomatoes, is crucial for understanding its presence and impact in food crops. High-performance liquid chromatography has been employed for this purpose, showcasing the importance of analytical techniques in monitoring and managing phytotoxic substances (Capasso, Corrado, Randazzo, & Bottalico, 1984)(Capasso, Corrado, Randazzo, & Bottalico, 1984).
Novel Sesquiterpenoids and Potential Applications
Recent studies have identified novel sesquiterpenoids, including this compound derivatives, from various natural sources like fungi. These compounds, such as this compound A and B, have been tested for antimicrobial and antitumor activities, highlighting the potential of this compound derivatives in pharmaceutical and biotechnological applications (Wu, Chang, Che, Li, Zhang, & Zhu, 2022)(Wu, Chang, Che, Li, Zhang, & Zhu, 2022).
Propriétés
IUPAC Name |
(1aR,6R,7R,7aR,7bR)-6-hydroxy-1a-(3-hydroxyprop-1-en-2-yl)-7,7a-dimethyl-5,6,7,7b-tetrahydro-4H-naphtho[1,2-b]oxiren-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8(7-16)15-12(18)6-10-4-5-11(17)9(2)14(10,3)13(15)19-15/h6,9,11,13,16-17H,1,4-5,7H2,2-3H3/t9-,11+,13+,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZMDQXEUJZALS-OANMRLRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2=CC(=O)C3(C(C12C)O3)C(=C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCC2=CC(=O)[C@]3([C@@H]([C@]12C)O3)C(=C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971165 | |
| Record name | 6-Hydroxy-1a-(3-hydroxyprop-1-en-2-yl)-7,7a-dimethyl-4,5,6,7,7a,7b-hexahydronaphtho[1,2-b]oxiren-2(1aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55785-58-5 | |
| Record name | (1aR,6R,7R,7aR,7bR)-4,5,6,7,7a,7b-Hexahydro-6-hydroxy-1a-[1-(hydroxymethyl)ethenyl]-7,7a-dimethylnaphth[1,2-b]oxiren-2(1aH)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55785-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phomenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055785585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-1a-(3-hydroxyprop-1-en-2-yl)-7,7a-dimethyl-4,5,6,7,7a,7b-hexahydronaphtho[1,2-b]oxiren-2(1aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is phomenone and where is it found?
A: this compound is a sesquiterpene phytotoxin primarily produced by pathogenic fungi belonging to the Phoma genus, such as Phoma destructiva and Phoma exigua. [, , ]
Q2: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C15H22O3, and its molecular weight is 250.33 g/mol. [, ]
Q3: How is this compound detected and quantified in plant and fungal samples?
A: High-performance liquid chromatography (HPLC) with UV detection is a common method for detecting and quantifying this compound. [, ] Thin-layer chromatography (TLC) can also be employed for analysis. []
Q4: Has the structure of this compound been confirmed by X-ray crystallography?
A: Yes, the crystal and molecular structure of this compound has been determined by X-ray diffraction analysis. [, ]
Q5: Have any total syntheses of this compound been reported?
A: Yes, several total syntheses of this compound and its stereoisomers, such as (±)-phomenone and (±)-3-epithis compound, have been achieved. [, , , ] These syntheses typically involve multi-step procedures starting from readily available compounds.
Q6: Are there any known structure-activity relationships for this compound or related compounds?
A: Studies have explored the structure-toxicity relationships of this compound and PR-toxin, another fungal toxin. [] These studies provide insights into the structural features important for the biological activity of these compounds.
Q7: Have any this compound derivatives been synthesized and evaluated for biological activity?
A: Yes, researchers have synthesized bioreductive esters of this compound by linking it to trimethyl lock containing quinone propionic acid. [] These derivatives aimed to improve the selective toxicity towards cancer cells.
Q8: What is the historical context of this compound research?
A: this compound was first identified as a wilt toxin produced by Phoma destructiva Plowr. [] Since then, research has focused on its synthesis, structure elucidation, and biological activity.
Q9: Is this compound exclusively produced by Phoma species?
A: While primarily associated with Phoma, this compound has also been identified in other fungal genera like Penicillium. [, , , , ] This suggests a broader distribution of the biosynthetic pathways for this compound in the fungal kingdom.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)benzonitrile;methyl hydrogen sulfate](/img/structure/B1213114.png)
![(7-Hydroxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl)methyl hexadecanoate](/img/structure/B1213115.png)
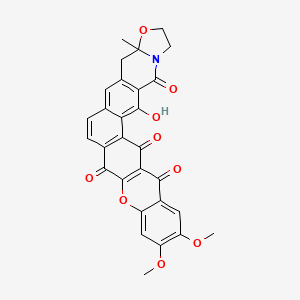
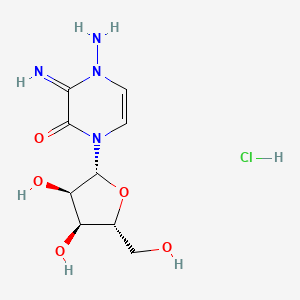

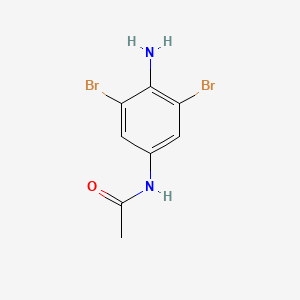
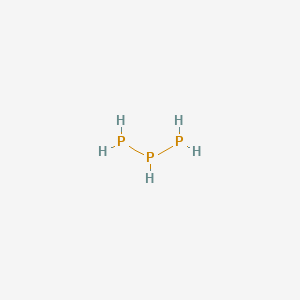

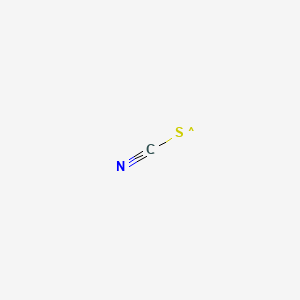
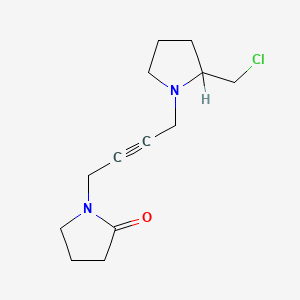
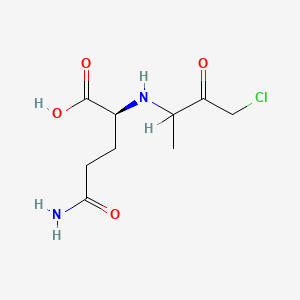

![1-(4-Methyl-1,3-benzothiazol-2-yl)-3-[3-(methylthio)phenyl]urea](/img/structure/B1213131.png)

